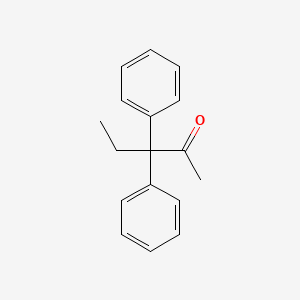

3,3-Diphenylpentan-2-one

Description

Properties

CAS No. |

34885-21-7 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

3,3-diphenylpentan-2-one |

InChI |

InChI=1S/C17H18O/c1-3-17(14(2)18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |

InChI Key |

CJFMRYGPAAYRMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Compounds like 3,3-Diphenylpentan-2-one and its derivatives are critical in synthesizing bioactive molecules. For instance, Career Henan Chemical Co. markets similar ketones as intermediates for antihistamines .

- Material Science : The diphenyl structure’s stability may be exploited in polymer coatings or UV-stabilizing agents.

- Synthetic Challenges : Steric hindrance in 3,3-Diphenylpentan-2-one may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) for efficient transformations .

Q & A

Q. What are the common synthetic routes for preparing 3,3-Diphenylpentan-2-one?

- Methodological Answer : The synthesis of 3,3-Diphenylpentan-2-one typically involves Friedel-Crafts acylation or Claisen condensation . For example, Friedel-Crafts acylation of benzene with a β-keto ester derivative can yield the target compound. Structural confirmation is achieved via X-ray crystallography (as demonstrated for analogous chlorophenyl-substituted pentanones in single-crystal studies ). Derivatives like 5-(azocan-1-yl)-4-methyl-3,3-diphenylpentan-2-one (CAS 7475-88-9) highlight the use of nucleophilic substitution to introduce heterocyclic moieties .

Q. What spectroscopic techniques are critical for characterizing 3,3-Diphenylpentan-2-one?

- Methodological Answer : NMR spectroscopy (¹H/¹³C) is essential for confirming the ketone group and phenyl substituents. For example, the carbonyl carbon in similar compounds (e.g., 2-phenyl-3-pentanone) appears at ~207 ppm in ¹³C NMR . Mass spectrometry (MS) confirms molecular weight (e.g., 162.234 g/mol for 2-phenyl-3-pentanone ), while FT-IR identifies the ketone stretch (~1700 cm⁻¹). Advanced derivatives may require X-ray crystallography to resolve steric effects from bulky substituents .

Q. How can solubility and stability challenges be addressed during experimental design?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as evidenced by studies on structurally complex pentanones . Stability issues due to air-sensitive ketones can be mitigated by inert-atmosphere techniques (N₂/Ar gloveboxes). Long-term storage recommendations from safety data sheets (SDS) advise refrigeration and desiccation to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3,3-Diphenylpentan-2-one in nucleophilic additions?

- Methodological Answer : The ortho-substituents on the phenyl rings create steric hindrance, reducing reactivity toward bulky nucleophiles. Comparative studies on analogs (e.g., 2,2,4,4-tetramethyl-3-pentanone, CAS 815-24-7 ) show that electron-donating groups increase carbonyl electrophilicity. Computational modeling (e.g., retrosynthesis tools ) can predict regioselectivity in such reactions.

Q. What strategies resolve discrepancies in reported spectroscopic data for 3,3-Diphenylpentan-2-one derivatives?

Q. How can enantiomeric purity be assessed in chiral derivatives of 3,3-Diphenylpentan-2-one?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) are preferred for separating enantiomers. For instance, (S)-3-phenylcyclopentanone (P1509 ) uses chiral columns with UV detection. Optical rotation and circular dichroism (CD) complement chromatographic data. Stereochemical assignments in pharmacologically active analogs (e.g., DTXSID70170002 ) rely on X-ray crystallography and synthetic stereocontrol .

Q. What mechanistic insights explain competing pathways in the oxidation/reduction of 3,3-Diphenylpentan-2-one?

- Methodological Answer : Oxidation (e.g., to carboxylic acids) is mediated by strong oxidizers like KMnO₄ under acidic conditions, while reduction (e.g., to alcohols) uses NaBH₄ or LiAlH₄. Competing pathways are influenced by steric bulk; for example, chlorinated derivatives (e.g., 3-bromo analogs ) exhibit slower kinetics due to halogen electronegativity. Kinetic isotope effects (KIE) and DFT calculations can dissect transition states .

Data Contradiction Analysis

Q. Why do melting points vary across literature for structurally similar pentanone derivatives?

- Methodological Answer : Variations arise from polymorphism or solvent inclusion during crystallization. For example, 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one (CAS 15462-91-6 ) may form different crystal lattices depending on recrystallization solvents. Consistent reporting requires DSC (differential scanning calorimetry) and controlled crystallization protocols .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.